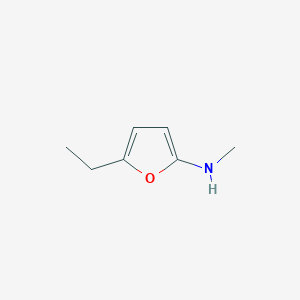

5-Ethyl-N-methylfuran-2-amine

Description

The Furan (B31954) Nucleus in Organic Synthesis and Medicinal Chemistry Scaffolds

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of organic molecules. researchgate.netorientjchem.org Its unique electronic properties and reactivity make it a versatile building block for the synthesis of more complex chemical structures. numberanalytics.com In medicinal chemistry, the furan ring is a common scaffold found in a multitude of therapeutic agents, owing to its ability to interact with biological targets and its presence in numerous natural products. researchgate.netutripoli.edu.lyijabbr.com The inclusion of the furan moiety can significantly influence a molecule's pharmacological profile, including its metabolic stability and bioavailability. orientjchem.orgnumberanalytics.com

Contextualization of 5-Ethyl-N-methylfuran-2-amine within the Scope of Furan-Amine Derivatives

This compound represents a specific iteration of a substituted furan-amine derivative. Its structure features a furan core with an ethyl group at the 5-position and an N-methylamine group at the 2-position. This particular arrangement of substituents is expected to confer distinct physicochemical properties. The ethyl group, being an electron-donating alkyl group, can influence the aromaticity and reactivity of the furan ring. The N-methylamine group introduces a basic center and potential for specific interactions with biological macromolecules.

Below is a data table outlining the key structural features of this compound and related compounds for comparative analysis.

| Compound Name | Furan Ring Position of Substituent 1 | Substituent 1 | Furan Ring Position of Substituent 2 | Substituent 2 |

| This compound | 2 | -NH(CH3) | 5 | -CH2CH3 |

| 2-Methylfuran | 2 | -CH3 | - | - |

| 2-Ethyl-5-methylfuran | 2 | -CH2CH3 | 5 | -CH3 |

| 2-Aminofuran | 2 | -NH2 | - | - |

Emerging Research Trends in Substituted Furan Structures

Current research in the field of substituted furan structures is multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of new applications. numberanalytics.comnumberanalytics.com A significant trend involves the use of catalysis to achieve regioselective functionalization of the furan ring, allowing for precise control over the placement of substituents. mdpi.com There is also a growing interest in the incorporation of furan derivatives into advanced materials, such as polymers and electronic components. numberanalytics.com In medicinal chemistry, the focus remains on the design and synthesis of furan-based compounds with enhanced biological activity and targeted therapeutic effects, including antimicrobial and anticancer agents. orientjchem.orgnumberanalytics.com The exploration of diverse substitution patterns on the furan ring is a key strategy in the quest for next-generation pharmaceuticals and functional materials. numberanalytics.commdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

5-ethyl-N-methylfuran-2-amine |

InChI |

InChI=1S/C7H11NO/c1-3-6-4-5-7(8-2)9-6/h4-5,8H,3H2,1-2H3 |

InChI Key |

PLCSJVSWAJTWKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)NC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Ethyl N Methylfuran 2 Amine

Strategies for Furan (B31954) Ring Construction with Ethyl Substituents

The formation of the furan ring bearing an ethyl group at the 5-position is a critical first step in the synthesis of 5-Ethyl-N-methylfuran-2-amine. This can be accomplished through several established methods, including classical cyclization reactions and the increasingly prevalent use of biomass-derived precursors.

Cyclization Reactions for Substituted Furan Formation

Cyclization reactions are a fundamental approach to constructing the furan nucleus. The Paal-Knorr synthesis, for instance, is a well-known method that involves the dehydration of a 1,4-dicarbonyl compound to form a furan. In the context of 5-ethylfuran derivatives, this would necessitate a 1,4-diketone with an ethyl group at the appropriate position. Another approach involves the Feist-Benary furan synthesis, which utilizes the condensation of an α-halogenated ketone with a β-dicarbonyl compound. derpharmachemica.com Furthermore, acid-catalyzed cyclization reactions of specific precursors can also yield substituted furans. nih.gov For example, under acidic conditions, certain organic molecules can undergo intramolecular cyclization to form the furan ring structure. nih.gov

Transformations of Biomass-Derived Furan Precursors

The utilization of renewable resources has led to a significant focus on biomass-derived furan compounds as starting materials for chemical synthesis. mdpi.comencyclopedia.pub Platform molecules such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which can be obtained from the dehydration of carbohydrates, serve as versatile precursors. mdpi.comencyclopedia.pubresearchgate.net These precursors can be chemically modified to introduce the desired ethyl group. For instance, furfural can undergo various transformations to yield furan derivatives that can be further functionalized. researchgate.net The conversion of these biomass-derived platforms into value-added chemicals, including amines, is a key area of research in green chemistry. mdpi.comencyclopedia.pub

Introduction of the N-Methylamine Moiety at the C2 Position

Once the 5-ethylfuran core is established, the next crucial step is the introduction of the N-methylamine group at the C2 position of the furan ring. Several synthetic strategies can be employed for this transformation.

Amination Reactions with N-Methylamine (or Derivatives)

Direct amination reactions provide a straightforward route to introduce the amine functionality. This can involve the reaction of a suitable furan derivative with methylamine (B109427) or its derivatives. mdpi.comencyclopedia.pubscirp.org For instance, a furan with a leaving group at the C2 position can undergo nucleophilic substitution with methylamine. The efficiency of these reactions can often be enhanced by the use of catalysts. mdpi.com

Reductive Amination Approaches for Secondary Amines

Reductive amination is a powerful and widely used method for the synthesis of amines. acs.orgderpharmachemica.com This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine in the presence of a reducing agent. In the synthesis of this compound, 5-ethylfuran-2-carbaldehyde can be reacted with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation. This method is often favored due to its efficiency and the availability of the starting materials. encyclopedia.pub

A variety of catalysts, including those based on nickel, palladium, and rhodium, have been explored to facilitate the reductive amination of furan derivatives. mdpi.comresearchgate.net The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired amine. mdpi.com

Amide Formation and Subsequent Reduction Strategies

An alternative strategy involves the formation of an amide bond followed by its reduction to the corresponding amine. encyclopedia.pub This two-step process begins with the reaction of a furan-2-carboxylic acid derivative with methylamine to form the N-methylamide. This amide can then be reduced to the secondary amine, this compound, using a suitable reducing agent like lithium aluminum hydride. While this method involves an additional step, it can be a reliable approach, particularly when direct amination or reductive amination methods prove to be challenging. The synthesis of amides from carboxylic acids can be achieved using various coupling reagents. researchgate.net

Summary of Synthetic Approaches

The synthesis of this compound can be achieved through a combination of established and modern synthetic methods. The construction of the furan ring often relies on classical cyclization reactions or the transformation of readily available biomass-derived precursors. The introduction of the N-methylamine group is typically accomplished through direct amination, reductive amination of a furan carbaldehyde, or by the formation and subsequent reduction of an amide. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability of the process.

Table of Synthetic Precursors and Intermediates

| Precursor/Intermediate | Role in Synthesis |

|---|---|

| 5-Ethylfuran-2-carbaldehyde | Carbonyl compound for reductive amination |

| 5-Ethylfuran-2-carboxylic acid | Precursor for amide formation |

| 2-Aminofurans | Can be N-methylated to form the product researchgate.net |

| Furfural | Biomass-derived starting material researchgate.net |

Table of Key Reaction Types

| Reaction Type | Description |

|---|---|

| Cyclization | Formation of the furan ring from acyclic precursors derpharmachemica.comnih.gov |

| Reductive Amination | Conversion of a carbonyl group to an amine derpharmachemica.com |

| Amide Formation | Creation of an amide bond from a carboxylic acid and an amine researchgate.net |

| Amide Reduction | Conversion of an amide to an amine encyclopedia.pub |

Regioselective Functionalization and Substituent Introduction

The functionalization of the furan ring presents a distinct challenge in organic synthesis due to the inherent reactivity differences between its positions. The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the C2 position. d-nb.info This regioselectivity is attributed to the greater stability of the transition state leading to substitution at the C2 carbon compared to the C3 position. d-nb.info Consequently, achieving substitution at the C5 position, as required for this compound, necessitates specific synthetic strategies that override this natural preference. These methods often involve either starting with a pre-functionalized furan ring or employing advanced catalytic systems capable of directing substitution to the desired location.

Methods for C5-Ethyl Group Incorporation

The introduction of the ethyl group at the C5 position of the furan ring is a critical step in the synthesis of the target molecule. A common and straightforward approach involves utilizing a starting material that already contains the desired ethyl substituent. One such precursor is 5-ethylfuran-2-carbaldehyde, which can then be converted to the final product via reductive amination.

Alternatively, the ethyl group can be introduced onto the furan ring through various C-C bond-forming reactions. While direct Friedel-Crafts alkylation of furans is often complicated by polysubstitution and polymerization, more controlled methods have been developed. Palladium-catalyzed cross-coupling reactions, for instance, offer a versatile route. A sequential Michael-Heck reaction, using phosphine-palladium catalysis, has been demonstrated for the preparation of various polyalkyl furans, including those with C5-alkyl groups. nih.gov Another strategy involves the C-H activation of a furan ring at the C5 position, followed by coupling with an appropriate electrophile. For example, palladium-catalyzed C5-arylation of furfural has been achieved, suggesting the feasibility of similar C-H functionalization approaches for alkylation. d-nb.info

Catalyst Systems in Furan-Amine Synthesis

The formation of the C-N bond to introduce the methylamino group is a pivotal transformation in the synthesis of this compound. This is most frequently accomplished through the reductive amination of a corresponding furan-2-carbaldehyde or via N-arylation of a furan halide. The choice of catalyst is crucial for the efficiency and selectivity of these reactions.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are exceptionally versatile in forming the C-N bond required for furan-amine synthesis. One of the most prominent methods is the Buchwald-Hartwig amination, which couples amines with aryl or heteroaryl halides. This reaction has been successfully applied to electron-rich five-membered heterocyclic halides, including those of furan, using palladium precursors in combination with bulky, electron-rich phosphine (B1218219) ligands like P(tBu)3. acs.org

In the context of this compound, a synthetic route could involve the palladium-catalyzed coupling of 2-bromo-5-ethylfuran with methylamine. The choice of palladium precursor and ligand is critical; combinations such as Pd(OAc)2 or Pd2(dba)3 with ligands like DPEphos or BINAP are known to be effective for coupling anilines and alkylamines with aryl bromides. acs.orgmit.edu

Furthermore, palladium catalysts are integral to reductive amination pathways. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation step in the reductive amination of 5-ethylfuran-2-carbaldehyde with methylamine to yield the target compound.

Table 1: Examples of Palladium Catalyst Systems in Furan Functionalization

| Reaction Type | Palladium Source | Ligand | Substrate Example | Product Type | Reference |

|---|---|---|---|---|---|

| C-N Coupling | Pd(O₂CCF₃)₂ | P(tBu)₃ | 3-Bromothiophene & N-methylaniline | N-methyl-N-(thiophen-3-yl)aniline | acs.org |

| C-N Coupling | Pd(OAc)₂ | (rac)-BINAP | Primary amine & Aryl bromide | N-alkylarylamine | mit.edu |

| Reductive Amination | Pd/C | - | 5-Ethylfuran-2-carbaldehyde & Methylamine | This compound |

Acid-Catalyzed Transformations

However, the use of acid with furan derivatives must be carefully controlled. Under acidic conditions, the furan ring is susceptible to hydrolysis and ring-opening reactions. chim.it For instance, the ethyl group's carbocation-stabilizing effect can facilitate retro-Paal-Knorr reactions, converting the furan into a 2,5-dioxo derivative. More recent studies have also shown that Brønsted acids like trifluoroacetic acid (TFA) can catalyze the reduction of the furan ring to 2,5-dihydrofurans or tetrahydrofurans in the presence of a silane (B1218182) reducing agent. acs.org This highlights the need to select appropriate acidic conditions to promote the desired amine synthesis while avoiding unwanted side reactions.

Hydrogenation Catalysis

Hydrogenation is the final and key step in the reductive amination pathway. This transformation requires a catalyst to facilitate the addition of hydrogen across the C=N double bond of the imine intermediate. A variety of heterogeneous catalysts are effective for this purpose.

Noble metal catalysts such as palladium, platinum, and ruthenium are highly efficient for the hydrogenation of furan derivatives. vaia.com Palladium on carbon (Pd/C) is a common choice for the reductive amination of 5-ethylfuran-2-carbaldehyde. Non-noble metal catalysts, particularly those based on nickel and cobalt, also show excellent activity. mdpi.com Raney Nickel, for example, has been used effectively in the direct reductive amination of furan aldehydes. scirp.org Studies comparing different catalysts have shown that non-noble metal systems like Ni/SBA-15 can sometimes offer higher selectivity for the desired amine compared to noble metals like Ru/C or Pd/C, by exhibiting moderate hydrogenation activity that disfavors side reactions. mdpi.com

Table 2: Common Hydrogenation Catalysts for Furan-Amine Synthesis

| Catalyst | Precursor Example | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 5-Ethylfuran-2-carbaldehyde | Secondary Amine | Effective for reductive amination with methylamine. | |

| Raney Nickel | 2,5-Diformylfuran | Primary Diamine | Effective for direct reductive amination with ammonia. | scirp.org |

| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | Primary Amine | Higher selectivity than some noble metal catalysts due to moderate activity. | mdpi.com |

| Cobalt Nanoparticles (Co/NC) | Furfural | Primary Amine | Achieved high yields (99%) for reductive amination. | mdpi.com |

Optimization of Synthetic Pathways and Yield Enhancement Studies

Optimizing the synthesis of this compound involves the systematic adjustment of various reaction parameters to maximize yield and purity while minimizing side products and reaction time. Key variables include the choice of catalyst, solvent, temperature, and base. researchgate.net

For pathways involving reductive amination, studies have shown that monitoring the reaction's progress and adjusting parameters like temperature, typically in the range of 60–80°C, and solvent choice (e.g., ethanol (B145695) or tetrahydrofuran) can minimize the formation of side products. The purification of the final product often involves column chromatography.

In catalyst-driven reactions like cross-couplings, screening different combinations of metal precursors, ligands, and bases is a common strategy for yield enhancement. For instance, in Suzuki couplings of furan derivatives, a related C-C bond-forming reaction, different palladium catalysts (e.g., Pd(PPh3)4, Pd(OAc)2), ligands (e.g., X-phos), and bases (e.g., K3PO4, Na2CO3) have been systematically tested to find the optimal conditions. researchgate.net A similar approach can be applied to optimize the palladium-catalyzed amination step for furan-amine synthesis.

Table 3: Parameters for Optimization in Furan-Amine Synthesis

| Parameter | Variable Options | Potential Impact | Reference |

|---|---|---|---|

| Catalyst | Pd/C, Raney Ni, Ni/SBA-15, Co/NC | Affects activity, selectivity, and cost. | mdpi.comscirp.org |

| Solvent | Ethanol, Tetrahydrofuran (B95107), Dioxane-water | Influences solubility, reaction rates, and side reactions. | researchgate.net |

| Temperature | Room Temperature to 120°C | Controls reaction kinetics and selectivity. | mdpi.com |

| Base (for coupling) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Essential for C-N coupling reactions; can influence reaction mechanism. | d-nb.inforesearchgate.net |

| Reducing Agent | H₂, NaBH₃CN | Choice of hydrogen source for reductive amination. |

| Pressure (for hydrogenation) | 1 - 2 MPa H₂ | Affects hydrogenation efficiency. | mdpi.comscirp.org |

Chemical Reactivity and Mechanistic Transformation Studies of 5 Ethyl N Methylfuran 2 Amine

Reactivity of the Furan (B31954) Ring System

The furan nucleus in 5-Ethyl-N-methylfuran-2-amine is characterized by its aromaticity and the activating effects of the amino and ethyl substituents, which influence its participation in various reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Nucleus

The furan ring, being a π-excessive heteroaromatic system, is inherently reactive towards electrophiles. researchgate.net The presence of the electron-donating amino group at the 2-position and the ethyl group at the 5-position further enhances the electron density of the ring, making it highly susceptible to electrophilic attack. researchgate.net This increased nucleophilicity directs incoming electrophiles to specific positions on the furan ring.

In 2-aminofurans, electrophilic substitution typically occurs at the vacant 5-position. researchgate.net However, with the 5-position already occupied by an ethyl group in this compound, electrophilic attack is directed to the 3-position. researchgate.net The reaction mechanism involves the attack of the electrophile on the electron-rich furan ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex. researchgate.net Subsequent deprotonation restores the aromaticity of the furan ring, yielding the substituted product. The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. researchgate.net

Diels-Alder Cycloaddition Reactions and Furan as a Diene

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.goviitk.ac.in This reaction involves the concerted or stepwise interaction of the furan (the diene) with a dienophile, typically an electron-deficient alkene, to form a bicyclic adduct. nih.govresearchgate.netcdnsciencepub.com The electron-rich nature of 2-aminofurans, such as this compound, enhances their reactivity in these cycloadditions. nih.govnih.gov

The general mechanism of the Diels-Alder reaction is a single-step process where the π-electrons of the diene and dienophile rearrange to form a new six-membered ring. iitk.ac.in However, depending on the specific reactants, a stepwise mechanism may also occur. nih.gov In the case of 2-aminofurans, the initial cycloadduct, an oxabicyclo[2.2.1]heptene derivative, is often unstable and can undergo subsequent transformations. nih.govnih.gov These transformations can include ring-opening, isomerization, and aromatization to yield highly substituted anilines or other complex heterocyclic systems. nih.govrsc.orgrsc.orgresearchgate.net The reaction conditions, such as temperature and the choice of dienophile, play a crucial role in determining the final product distribution. nih.govnih.gov

| Reaction Type | Reactants | Product |

| Intermolecular Diels-Alder | 2-Aminofuran, N-phenylmaleimide | Bicyclic enamine (after ring-opening of initial adduct) nih.gov |

| Intramolecular Diels-Alder | 2-Substituted aminofuran with tethered alkene | Indolines and Tetrahydroquinolines nih.gov |

| Tandem Cycloaddition | Isocyanide, α,β-unsaturated carbonyl, dienophile | Polysubstituted anilines rsc.org |

Ring Opening and Rearrangement Processes

The furan ring in this compound is susceptible to cleavage under certain conditions, particularly in the presence of acid. Acid-catalyzed hydrolysis can lead to the opening of the furan ring. This process is initiated by the protonation of the furan oxygen, which destabilizes the aromatic system and facilitates nucleophilic attack by water. libretexts.org The resulting intermediate can then undergo cleavage to form a dicarbonyl compound. Specifically, under acidic conditions like trifluoroacetic acid, 5-ethyl-substituted furans can undergo a retro-Paal-Knorr type reaction, converting the furan into a 1,4-dicarbonyl derivative.

The intermediate formed from the ring-opening can then participate in further reactions. For instance, it can react with nucleophiles like hydrazines in proximity-induced ligation reactions to form new heterocyclic structures such as pyridazinium derivatives.

Reactivity of the N-Methylamine Functional Group

The N-methylamine group attached to the furan ring is a key site of reactivity, primarily exhibiting nucleophilic character.

Nucleophilic Reactions and Derivative Formation

The lone pair of electrons on the nitrogen atom of the N-methylamine group makes it a potent nucleophile. This allows it to readily react with a variety of electrophilic reagents to form a range of derivatives. Common reactions include acylation and alkylation.

Acylation: this compound can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). evitachem.com This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: Similarly, the N-methylamine group can be alkylated by reacting with alkyl halides. This nucleophilic substitution reaction introduces an additional alkyl group onto the nitrogen atom. smolecule.com

These derivatization reactions are significant as they can modify the chemical and physical properties of the parent molecule, which can be useful in the synthesis of more complex structures. smolecule.com

| Reaction | Reagent | Product Type |

| Acylation | Acetic Anhydride | N-acetyl derivative |

| Alkylation | Methyl Iodide | Tertiary amine |

| Reaction with Isocyanates | Isocyanate | Urea (B33335) derivative |

Schiff Base Formation and Condensation Reactions

Primary and secondary amines, including this compound, can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comijsrst.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. ijsrst.com Subsequent dehydration of this intermediate leads to the formation of the C=N double bond of the imine. masterorganicchemistry.comijsrst.com

The formation of Schiff bases is a reversible process, and the removal of water can drive the reaction towards the product. ijsrst.com These imines can be valuable intermediates in organic synthesis, for example, they can be reduced to form secondary or tertiary amines. masterorganicchemistry.com The reaction of this compound with an appropriate aldehyde or ketone would yield a Schiff base, which could then be used in further synthetic transformations. rsc.org

Oxidation and Reduction Pathways of the Amine

The reactivity of this compound in redox reactions is primarily centered on the N-methylamino group and the electron-rich furan ring. These two moieties can react independently or in concert, leading to a variety of products.

Oxidation: The oxidation of this compound can proceed through several pathways. Mild oxidation would likely target the nitrogen atom to form the corresponding N-oxide. More vigorous oxidation can affect the furan ring. The oxidation of furans is known to generate highly reactive electrophilic intermediates. nih.gov For instance, cytochrome P450-catalyzed oxidation of the parent furan ring produces cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde (B1249045). nih.govnih.gov By analogy, oxidation of this compound could lead to a substituted enedione intermediate, which would be susceptible to attack by various nucleophiles. nih.gov In synthetic contexts, reagents like manganese dioxide (α-MnO₂) have been noted as catalysts for the oxidation of intermediates in amination-oxidation sequences of related furan derivatives.

Reduction: The furan ring is relatively stable and generally resists reduction under mild conditions, such as those used for the reduction of amides or imines. sci-hub.st However, catalytic hydrogenation using catalysts like Raney Nickel or noble metals (Pt, Pd, Ru) under more forcing conditions can reduce the furan ring to its corresponding tetrahydrofuran (B95107) derivative. sci-hub.st The more common context for reduction concerning this compound is in its synthesis via the reductive amination of 5-ethylfuran-2-carbaldehyde with methylamine (B109427). mdpi.comacs.org This process involves the in-situ formation of an imine intermediate, which is then immediately reduced to the final secondary amine product using agents like sodium cyanoborohydride or catalytic hydrogenation. libretexts.org

N-Demethylation and Related Transformations

The N-demethylation of tertiary N-methyl amines is a significant transformation in organic synthesis, particularly in alkaloid chemistry where many structures contain furan-like ethers. chim.it As a tertiary amine, this compound is expected to undergo such transformations.

Common methods for N-demethylation include:

Reaction with Chloroformates: Reagents like α-chloroethyl chloroformate (ACE-Cl) react with the tertiary amine to form a carbamate (B1207046) intermediate. Subsequent hydrolysis or methanolysis cleaves the carbamate, yielding the secondary (N-demethylated) amine.

Reaction with Azodicarboxylates: Dialkyl azodicarboxylates react with tertiary amines to form an adduct which, upon acidic hydrolysis, yields the secondary amine and formaldehyde (B43269). chim.it

Oxidative Demethylation: A widely used approach involves the oxidation of the tertiary amine to its corresponding N-oxide. The N-oxide is then subjected to a Polonovski-type reaction, often using iron(II) sulfate (B86663) or iron(0) powder, which facilitates the elimination of the methyl group as formaldehyde to give the secondary amine. chim.itgoogle.com This method is effective for opiate alkaloids. google.com Other oxidative systems, such as those using TEMPO-derived oxoiminium ions or a combination of tert-butyl hydroperoxide (TBHP) and a base, can also achieve N-demethylation. acs.orgresearchgate.net A proposed mechanism for some oxidative processes involves the formation of an iminium cation, which is then hydrolyzed. chim.it

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the transformations of this compound is key to controlling reaction outcomes. This involves studying the kinetics and thermodynamics of the reactions, identifying key intermediates, and elucidating the role of external factors like solvents and catalysts.

Kinetic and Thermodynamic Studies of Transformations

While specific, experimentally determined kinetic and thermodynamic parameters for transformations of this compound are not widely published, valuable insights can be gained from computational studies and analogous systems.

Kinetic Studies: Density Functional Theory (DFT) calculations are powerful tools for mapping reaction pathways and calculating the activation energies of transition states. researchgate.net For example, a theoretical study on the thermal decomposition of the related compound 5-Methyl-2-ethylfuran calculated the energy barriers for various bond-cleavage and H-abstraction reactions. preprints.org Such studies reveal which pathways are kinetically favored. For instance, H-abstraction from the benzylic-like position on the ethyl group would be expected to have a lower activation energy than abstraction from the furan ring itself. preprints.org

Table 1: Illustrative Calculated Energy Barriers for Unimolecular Decomposition Reactions of an Analogous Furan Compound Note: The following data is for the related compound 5-Methyl-2-ethylfuran and serves to illustrate the type of data obtained from kinetic studies. preprints.org

| Reaction Description | Product Radicals | Energy Barrier (kcal·mol⁻¹) |

| C-H Bond Cleavage at Ethyl Group (α to ring) | H + 1-(5-methylfuran-2-yl)ethyl | 81.9 |

| C-H Bond Cleavage at Methyl Group | H + (5-ethylfuran-2-yl)methyl | 84.3 |

| C-C Bond Cleavage (Methyl from ring) | CH₃ + 5-ethylfuran-2-yl | 84.3 |

| C-C Bond Cleavage (Ethyl from ring) | C₂H₅ + 5-methylfuran-2-yl | 111.3 |

Identification of Reaction Intermediates

The transient species formed during a reaction are critical to its mechanism. For the key transformations of this compound, several intermediates can be postulated based on established chemistry.

Imine Intermediate: In the synthesis of the title compound via reductive amination, the condensation of 5-ethylfuran-2-carbaldehyde with methylamine first forms an imine (or Schiff base). mdpi.comweebly.com This C=N double-bonded species is the key intermediate that is subsequently hydrogenated by a reducing agent. mdpi.com In some cases, this can tautomerize to an enamine. rsc.org

Iminium Cation: During oxidative N-demethylation, a common pathway involves the formation of an iminium cation [R₂N=CH₂]⁺. chim.it This electrophilic species is readily attacked by water (hydrolysis) to release the demethylated secondary amine and formaldehyde. chim.it

N-Oxide Intermediate: For demethylation methods proceeding via a Polonovski-type reaction, the initially formed N-oxide is the stable, isolable intermediate that is then treated with reagents like Fe(II) to induce the demethylation. google.com

cis-Enedial Intermediate: In cases of aggressive oxidation of the furan ring, a ring-opened α,β-unsaturated dialdehyde (a substituted cis-2-butene-1,4-dial) is the likely reactive intermediate. nih.gov This species is a potent electrophile and is known to be trapped by cellular nucleophiles like glutathione (B108866) and polyamines in metabolic studies of furan. nih.govnih.govacs.org

Role of Solvents and Catalysts in Reaction Mechanisms

The choice of solvent and catalyst is paramount in directing the reactivity of furan amines, influencing reaction rates, selectivity, and mechanism. This is particularly evident in the synthesis via reductive amination of furanic aldehydes. mdpi.com

Role of Catalysts: Catalysts are essential for many transformations, especially hydrogenation.

Hydrogenation Catalysts: A wide range of heterogeneous catalysts are employed for the reductive amination of furanic aldehydes. These include noble metals like Pd/C, Ru/C, and Pt/C, as well as non-noble metal systems based on Ni, Co, and Cu. mdpi.comacs.org The catalyst facilitates the addition of hydrogen across the imine double bond. mdpi.com The choice of metal and support can tune the selectivity, preventing side reactions like hydrogenation of the furan ring. acs.org For example, Ni/SBA-15 has been noted for its high selectivity towards the amine product due to its moderate hydrogenation activity. mdpi.com

Acid/Base Catalysts: The initial condensation step to form the imine intermediate is often catalyzed by acid or base. Bifunctional catalysts, which possess both a metal site for hydrogenation and acidic sites on the support (e.g., Ir/SiO₂-SO₃H), can promote both steps of the reductive amination process. mdpi.com

Role of Solvents: The solvent medium can dramatically alter reaction pathways.

Polar Protic vs. Aprotic Solvents: In reductive amination, polar protic solvents like methanol (B129727) can be effective as they facilitate the condensation of the carbonyl and amino groups. mdpi.com However, some studies show that aprotic solvents can be advantageous. For example, using ethyl acetate (B1210297) as a solvent was found to inhibit the formation of tertiary amine by-products in the reductive amination of furfural (B47365). mdpi.com

Solvent Effects on Reaction Rate: The polarity of the solvent can influence the stability of transition states. In Diels-Alder reactions involving furan derivatives, a significant rate enhancement is often observed when water is used as the solvent, attributed to hydrophobic effects and hydrogen bonding that stabilize the transition state. researchgate.net In other cases, less polar solvents are preferred. weebly.com

Table 2: Influence of Catalysts and Solvents on the Reductive Amination of Furfural (A Model Precursor System)

| Catalyst | Nitrogen Source | Solvent | Temp (°C) | H₂ Pressure (MPa) | Key Observation | Reference(s) |

| RuCo/AC | NH₃ | Water | 80 | 2 | Good yield (92%) of primary amine in a green solvent. Synergistic effect of RuCo alloy noted. | mdpi.com |

| Ni/SBA-15 | NH₃ | Dioxane | 100 | 1.5 | High selectivity for primary amine (~90% yield), attributed to moderate hydrogenation activity. | mdpi.com |

| Rh₂P/NC | NH₃ | Ethyl Acetate | 60 | 3 | High yield of tertiary amine product, indicating extensive alkylation. | mdpi.com |

| Ir/SiO₂-SO₃H | Aniline | Ethyl Acetate | RT | 1 | Bifunctional catalyst; acidic sites facilitate imine formation. Ethyl acetate inhibited tertiary amine formation. | mdpi.com |

| Pt/P-TiO₂ | Various Amines | Methanol | RT | 0.1 | Methanol was the best solvent, facilitating condensation and subsequent cyclization steps. | mdpi.com |

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Ethyl N Methylfuran 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. The following sections predict the proton (¹H) and carbon-13 (¹³C) NMR spectra of 5-Ethyl-N-methylfuran-2-amine, including an analysis of expected two-dimensional correlations.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the N-methyl group, and the furan (B31954) ring. The electron-donating nature of the N-methylamino group and the alkyl substitution pattern will significantly influence the chemical shifts of the furan protons.

The protons on the furan ring (H-3 and H-4) are anticipated to appear as doublets due to coupling with each other. The ethyl group will present as a quartet for the methylene (B1212753) protons (CH₂) coupled to the methyl protons (CH₃), which in turn will appear as a triplet. The N-methyl protons will likely be a singlet, though potential coupling to the N-H proton (if present and exchange is slow) could introduce further complexity; however, for a secondary amine, this is often not observed or is broadened. The N-H proton itself would likely appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 7.0 - 8.0 |

| CH₂ (Ethyl) | 2.5 - 2.7 | Quartet (q) | 7.0 - 8.0 |

| N-CH₃ | 2.8 - 3.0 | Singlet (s) | - |

| H-3 (Furan) | 5.9 - 6.1 | Doublet (d) | 3.0 - 4.0 |

| H-4 (Furan) | 6.1 - 6.3 | Doublet (d) | 3.0 - 4.0 |

These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum will provide a unique fingerprint of the carbon skeleton of this compound. The chemical shifts of the furan ring carbons are particularly sensitive to the electronic effects of the substituents. The carbon atom attached to the nitrogen (C-2) and the carbon bearing the ethyl group (C-5) are expected to be significantly downfield due to heteroatom and substitution effects. The carbons of the ethyl and N-methyl groups will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Furan) | 155 - 160 |

| C-3 (Furan) | 105 - 110 |

| C-4 (Furan) | 110 - 115 |

| C-5 (Furan) | 145 - 150 |

| CH₂ (Ethyl) | 20 - 25 |

| CH₃ (Ethyl) | 12 - 16 |

These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show correlations between the coupled protons. Key expected cross-peaks would include:

The methylene protons (CH₂) of the ethyl group with the methyl protons (CH₃) of the same group.

The H-3 and H-4 protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The expected correlations are:

The CH₂ protons of the ethyl group with the CH₂ carbon.

The CH₃ protons of the ethyl group with the CH₃ carbon.

The N-CH₃ protons with the N-CH₃ carbon.

The H-3 proton with the C-3 carbon of the furan ring.

The H-4 proton with the C-4 carbon of the furan ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity of the different functional groups. Expected key HMBC correlations would include:

The CH₂ protons of the ethyl group to the C-5 and C-4 carbons of the furan ring.

The H-4 proton to the C-2, C-3, and C-5 carbons of the furan ring.

The N-CH₃ protons to the C-2 carbon of the furan ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound would be characterized by vibrations of the furan ring and the N-methylamino and ethyl substituents.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Moiety |

|---|---|---|

| N-H Stretch | 3350 - 3310 | Secondary Amine |

| C-H Stretch (Aromatic/Furan) | 3100 - 3000 | Furan Ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Ethyl, N-Methyl |

| C=C Stretch (Furan Ring) | 1600 - 1475 | Furan Ring |

| N-H Bend | 1580 - 1490 | Secondary Amine |

| C-O-C Asymmetric Stretch | 1250 - 1150 | Furan Ring |

| C-N Stretch | 1335 - 1250 | Aromatic Amine |

| C-O-C Symmetric Stretch | 1070 - 1010 | Furan Ring |

The rotational freedom around the C-C bond of the ethyl group and the C-N bond of the N-methylamino group can lead to different conformers. While these conformers may be in rapid equilibrium at room temperature, certain vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the conformational state.

Computational studies on similar furan derivatives suggest that the orientation of alkyl substituents relative to the furan ring can influence the position and intensity of certain C-H rocking and twisting vibrations. For this compound, different rotational isomers (rotamers) of the ethyl and N-methyl groups could potentially give rise to distinct, albeit likely overlapping, vibrational bands. A detailed analysis, often aided by theoretical calculations, would be necessary to assign these subtle spectral features to specific conformers. The planarity of the furan ring is a key structural feature, and out-of-plane bending modes are also characteristic. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for elucidating the structure of "this compound." It provides crucial information regarding the compound's molecular weight and elemental composition, and its fragmentation pattern offers a veritable fingerprint for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For "this compound," with the molecular formula C₇H₁₁NO, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS data. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed to achieve the necessary resolution. The confirmation of the molecular formula is achieved by matching the experimentally measured mass with the theoretical value, typically within a narrow tolerance window (e.g., ±5 ppm), which provides strong evidence for the compound's identity. The analysis of furan derivatives using high-resolution techniques has proven effective for unambiguous identification. fossiliontech.comnih.gov

| Parameter | Value |

| Molecular Formula | C₇H₁₁NO |

| Theoretical Exact Mass | 125.08406 u |

| Analysis Technique | Electrospray Ionization (ESI-HRMS) |

| Expected Measurement | [M+H]⁺ ion at m/z 126.09189 |

This interactive table summarizes the expected HRMS data for the target compound.

Fragment Ion Analysis for Structural Confirmation

Fragment ion analysis, typically performed using tandem mass spectrometry (MS/MS), provides detailed structural information by breaking the molecule into smaller, characteristic pieces. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For "this compound," the fragmentation is dictated by the most labile bonds and the stability of the resulting fragments.

The primary site of fragmentation in aliphatic amines is the carbon-carbon bond alpha to the nitrogen atom (α-cleavage), which is a dominant process. libretexts.orglibretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium ion.

Expected Fragmentation Pathways:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group is a primary fragmentation pathway. This results in a stable iminium ion.

Benzylic-type Cleavage: The bond between the ethyl group and the furan ring can cleave, leading to the loss of an ethyl radical (•C₂H₅). The resulting fragment is stabilized by the aromatic furan ring.

Ring Cleavage: The furan ring itself can undergo fragmentation, although this typically requires higher energy.

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 125.08 | [C₆H₈NO]⁺ | 110.06 | •CH₃ | α-cleavage at the ethyl group |

| 125.08 | [C₅H₆NO]⁺ | 96.04 | •C₂H₅ | Cleavage of the ethyl group |

| 125.08 | [C₅H₈N]⁺ | 82.07 | •CHO | Furan ring fragmentation |

This interactive table details the predicted major fragment ions for this compound.

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Detection

For the analysis of complex mixtures and the definitive confirmation of purity, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and thermally stable compounds like furan derivatives. mdpi.com The sample is vaporized and separated on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. researchgate.netrestek.com This technique allows for the separation of "this compound" from synthetic precursors, byproducts, or isomers, with each compound exhibiting a characteristic retention time and mass spectrum. researchgate.net The use of electron ionization (EI) in GC-MS provides extensive, library-searchable fragmentation patterns, aiding in confident identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing less volatile compounds or those that are thermally labile. shimadzu.comqub.ac.uk The compound is first separated by high-performance liquid chromatography (HPLC) and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The use of tandem mass spectrometry (e.g., a triple quadrupole instrument) allows for highly selective and sensitive detection through methods like multiple reaction monitoring (MRM). shimadzu.com This is particularly useful for detecting and quantifying trace amounts of the compound in complex matrices. nih.govnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. The resulting spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In "this compound," the primary chromophore is the substituted furan ring system conjugated with the amine auxochrome. The lone pair of electrons on the nitrogen atom of the amine group interacts with the π-electron system of the furan ring, influencing the energy of the electronic transitions. This interaction typically results in a bathochromic (red) shift of the absorption maximum (λₘₐₓ) compared to unsubstituted furan. Spectroscopic studies on similar furan derivatives confirm these electronic properties. tandfonline.comresearchgate.net

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

| Transition Type | Expected λₘₐₓ Range (nm) | Chromophore |

| π → π | 220-260 nm | Substituted Furan Ring |

| n → π | 270-320 nm | Amine lone pair and Furan π-system |

This interactive table presents the anticipated UV-Vis absorption data based on the compound's structure.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture (if single crystals are obtained)

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

Should single crystals of "this compound" be successfully grown, XRD analysis would provide an unambiguous structural proof. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is constructed, and the positions of individual atoms are resolved. scielo.org.za

The structural data obtained would confirm the connectivity of the ethyl and N-methylamino groups to the furan ring. Furthermore, XRD analysis reveals details of the crystal packing, including intermolecular interactions such as hydrogen bonding (if present) and van der Waals forces, which govern the macroscopic properties of the solid material. researchgate.net This level of structural detail is unparalleled by other analytical techniques and represents the gold standard for molecular structure elucidation.

Computational and Theoretical Chemistry of 5 Ethyl N Methylfuran 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Ethyl-N-methylfuran-2-amine at the atomic level. These methods allow for the determination of the molecule's geometry, energy, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. This optimization seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable or metastable conformation of the molecule.

The process begins with an initial guess of the molecular geometry, which is then iteratively refined to minimize the total electronic energy. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the furan (B31954) ring and the orientation of the ethyl and N-methylamine substituents are critical geometric parameters that are precisely determined.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-N | 1.37 Å |

| C5-C(ethyl) | 1.51 Å | |

| N-C(methyl) | 1.45 Å | |

| Bond Angle | C2-N-C(methyl) | 120.5° |

| C4-C5-C(ethyl) | 128.9° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar furan derivatives as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

Note: These energy values are hypothetical and serve to illustrate the typical range for substituted furan amines based on computational studies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the MEP map would likely show a region of high negative potential around the oxygen atom in the furan ring and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. These areas would be the most likely sites for interaction with electrophiles. The hydrogen atoms of the amine and methyl groups would exhibit a positive electrostatic potential, making them potential sites for interaction with nucleophiles. The electrostatic potential is crucial in understanding non-covalent interactions, such as hydrogen bonding.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C2-N bond and the C5-C(ethyl) bond are of particular interest. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated.

The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for interconversion. This analysis helps to identify the most stable conformation(s) of the molecule and to understand its flexibility. For furan-based arylamides, studies have shown that intramolecular hydrogen bonding can play a significant role in determining conformational preferences. In this compound, the orientation of the N-methyl group relative to the furan ring will be a key determinant of its conformational energy landscape.

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in different environments. Theoretical studies of furan dimers have revealed the importance of weak interactions such as C-H···O and C-H···π hydrogen bonds, as well as van der Waals stacking interactions, in the formation of molecular clusters.

For this compound, the presence of the amine group introduces the possibility of stronger N-H···X hydrogen bonding, where X is a hydrogen bond acceptor. Computational methods can be used to model the interaction of this compound with solvent molecules or other species to determine the preferred modes of interaction and the associated binding energies. The negative electrostatic potential around the furan oxygen and the amine nitrogen suggests these are prime locations for hydrogen bond donation from other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate various spectroscopic properties. researchgate.net

One of the primary applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are typically performed considering the solvent effects, often using a polarizable continuum model (PCM), to better simulate experimental conditions. The computed chemical shifts can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) spectroscopy is another area where computational methods are highly beneficial. The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated IR spectrum can be used to assign the absorption bands in an experimental spectrum, aiding in the structural elucidation of the compound.

Furthermore, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, specifically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can help in understanding the electronic structure and photophysical properties of the molecule. The HOMO-LUMO energy gap is also a key parameter that indicates the molecule's kinetic stability and reactivity. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound (Example)

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | - |

| ¹³C NMR | Chemical Shift (ppm) | - |

| IR | Vibrational Frequency (cm⁻¹) | - |

| UV-Vis | λmax (nm) | - |

Note: The table above is illustrative. Specific values would be obtained from detailed quantum chemical calculations.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in elucidating the reaction mechanisms involving this compound. By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most probable reaction pathways, intermediates, and transition states.

For instance, in studying the thermal decomposition of furan derivatives, computational methods like the CBS-QB3 level of theory can be used to investigate various reaction pathways, including unimolecular dissociation, intermolecular H-transfer, H-abstraction, and H-addition reactions. mdpi.com By calculating the energy barriers for each step, the most favorable reaction mechanism can be determined. The rate constants for these elementary reactions can be calculated using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which also allows for the investigation of temperature and pressure dependence of the reaction rates. mdpi.com

In the context of this compound, theoretical studies could explore its reactivity towards electrophiles and nucleophiles. Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, thereby predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Furthermore, the investigation of transition states is fundamental to understanding reaction kinetics. Computational methods can determine the geometry and energy of transition states, which correspond to the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy of the reaction, a critical parameter for understanding reaction rates. For example, in the H-addition to the furan ring of a similar compound, 2-ethyl-5-methylfuran, the energy barrier for the formation of a dihydrofuran-2-yl radical was calculated to be 3.5 kcal·mol⁻¹. mdpi.com Similar calculations for this compound would provide valuable insights into its reactivity.

Table 2: Key Computational Chemistry Terms and Their Relevance

| Term | Description | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to calculate molecular geometry, vibrational frequencies (IR), and NMR chemical shifts. |

| Time-Dependent DFT (TD-DFT) | An extension of DFT used to study excited states and electronic transitions. | Used to predict UV-Vis absorption spectra. |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. | Helps in identifying stable isomers, intermediates, and transition states in reactions involving the compound. |

| Transition State (TS) | The highest energy point along the reaction coordinate between reactants and products. | Determines the activation energy and rate of a chemical reaction. |

Mechanistic Exploration of Biological Activity and Molecular Interactions of 5 Ethyl N Methylfuran 2 Amine

Mechanistic Insights into Biological Effects (e.g., antimicrobial, antiproliferative)

As no compounds were discussed in the article, a table of compound names is not applicable.

Interaction with Microbial Cellular Components

The biological activity of furan (B31954) derivatives, including the furan-amine scaffold present in 5-Ethyl-N-methylfuran-2-amine, is often attributed to their interactions with various microbial cellular components. nih.gov The antimicrobial action of these compounds is generally not limited to a single target but can involve multiple mechanisms that disrupt essential cellular functions.

Research into furan-containing compounds has revealed that their antimicrobial effects can stem from the selective inhibition of microbial growth and the modification of crucial enzymes. nih.gov The heterocyclic furan ring is a key pharmacophore that can pass through biological membranes, allowing it to enter various organs and cells. nih.gov Once inside a microbial cell, the specific functional groups attached to the furan ring dictate its primary targets. For the furan-amine scaffold, the amine group can participate in hydrogen bonding and electrostatic interactions, potentially targeting proteins and enzymes.

Potential mechanisms of interaction include:

Enzyme Inhibition: Furan derivatives can act as inhibitors for a range of microbial enzymes. The specific nature of the substitution on the furan ring and the amine group influences which enzymes are targeted and the potency of the inhibition.

Cell Membrane Disruption: While not the primary mechanism for all furan derivatives, some heterocyclic compounds can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Interaction with Cellular Amines: Reactive metabolites of furan compounds have been shown to form cross-links with cellular amines, such as those found in polyamines like spermidine (B129725) and putrescine. nih.gov This interaction can deplete essential polyamines, which are critical for normal cell growth and function, thereby exerting a toxic effect on the microbe. nih.gov

The ethyl group at the C5 position and the N-methyl group on the amine at the C2 position of this compound would modulate the lipophilicity and steric profile of the molecule, influencing its ability to penetrate microbial cells and its binding affinity for intracellular targets.

Influence on Cellular Pathways (e.g., DNA synthesis inhibition, cell growth modulation)

Beyond direct interaction with cellular components, furan-amine derivatives can exert their biological effects by modulating critical cellular pathways, including those involved in proliferation and survival. The inhibition of DNA synthesis and the modulation of cell growth are significant mechanisms through which these compounds can display antimicrobial and cytotoxic activity.

Studies on compounds structurally related to the furan scaffold have demonstrated a capacity to interfere with DNA replication. For instance, certain thymine (B56734) antagonists, which share structural similarities with components of nucleic acids, can induce DNA replication stress. nih.gov Metabolites of some furan compounds, such as 2-methylfuran, have been found to form adducts with DNA nucleosides, including 2′-deoxyadenosine and 2′-deoxyguanosine. acs.org The formation of such DNA adducts can block replication and transcription, leading to cytotoxicity and inhibition of cell growth. acs.org

| Cellular Pathway | Potential Influence of Furan-Amine Scaffold | Example from Related Compounds |

| DNA Synthesis | Inhibition of DNA polymerases or enzymes involved in nucleotide synthesis. Formation of DNA adducts. | Furan metabolites can form adducts with deoxyadenosine (B7792050) and deoxyguanosine. acs.org Other inhibitors can cause DNA replication stress. nih.gov |

| Cell Growth | Induction of cell cycle arrest at specific phases (e.g., G2/M phase). | Quinazolinone derivatives with a methylfuran component induced G2/M phase cell cycle arrest. nih.gov |

| Signal Transduction | Inhibition of key signaling pathways involved in cell proliferation and survival, such as kinase pathways. | Furan derivatives have been investigated as inhibitors of key signaling enzymes like EGFR. nih.gov |

Structure-Activity Relationship (SAR) Studies of the Furan-Amine Scaffold

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold by systematically modifying its structure. For the furan-amine scaffold, SAR studies help to identify the chemical features essential for its desired biological effects and to guide the design of more potent and selective analogues. ijabbr.com

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring. nih.govnih.gov

Substituents on the Furan Ring: The presence of an ethyl group at the C5 position of this compound is expected to increase the molecule's lipophilicity compared to an unsubstituted or methyl-substituted analogue. This can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. SAR studies on other furan derivatives have shown that the type of substituent (electron-donating vs. electron-withdrawing) and its position are critical. For instance, in a series of furan chalcones, the presence and position of chloro groups on an attached phenyl ring drastically influenced urease inhibitory activity. mdpi.com

The Amine Group: The amine at the C2 position is a key functional group. Its basicity and ability to form hydrogen bonds are central to its interaction with biological targets. The presence of a methyl group on the nitrogen (N-methyl) creates a secondary amine, which has different steric and electronic properties compared to a primary amine. This modification can affect binding affinity and selectivity for target enzymes or receptors. In SAR studies of ST2 inhibitors based on a furan-pyrrolidine structure, modifying the amine substitution pattern significantly altered the inhibitory activity. nih.gov

The Furan Core: The furan ring itself is an essential part of the pharmacophore. Studies comparing furan with other heterocyclic rings like isoxazole (B147169) or pyrazole (B372694) in similar scaffolds have shown that the furan ring often provides optimal activity, although this is target-dependent. nih.gov

| Structural Feature | Modification | General Impact on Biological Activity |

| Furan Ring | Substitution at C5 position (e.g., Ethyl group) | Influences lipophilicity, membrane permeability, and steric fit in binding sites. mdpi.com |

| Amine Group | Substitution at C2 position (e.g., N-methylamine) | Alters basicity, hydrogen bonding capacity, and steric hindrance, affecting target binding. nih.gov |

| Heterocyclic Core | Replacement of Furan with other heterocycles | Can lead to a significant loss or change in activity, highlighting the importance of the furan oxygen for certain targets. nih.gov |

| Overall Conformation | Relationship between substituents | The relative orientation of the ethyl and N-methylamine groups affects the overall molecular shape and its ability to bind to specific targets. |

Computational Approaches to Biological Interactions

Computational methods are invaluable tools for elucidating the molecular basis of the biological activity of compounds like this compound. Techniques such as molecular docking and molecular dynamics simulations provide detailed insights into how a ligand might interact with its biological target at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jbcpm.com This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov

For this compound, docking studies could be employed to predict its interaction with various microbial enzymes, such as DNA gyrase or other essential proteins. mdpi.com The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Defining a binding site or "grid box" on the protein.

Using a scoring function to evaluate different binding poses of the ligand within the active site.

The results of such a study would highlight key interactions, such as hydrogen bonds between the furan's oxygen or the amine's hydrogen and amino acid residues in the protein's active site. Hydrophobic interactions involving the ethyl group could also be identified. These predictions are fundamental for understanding the compound's mechanism of action and for guiding SAR studies. mdpi.com

Below is an example table illustrating typical results from a molecular docking study of furan-amine derivatives against a hypothetical bacterial enzyme.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Furan-amine Derivative A | -8.2 | Tyr122, Ser214 | Hydrogen Bond, Pi-Alkyl |

| Furan-amine Derivative B | -7.5 | Asp87, Val120 | Hydrogen Bond, Hydrophobic |

| This compound (Hypothetical) | -7.9 | Tyr122, Val120, Phe150 | Hydrogen Bond, Hydrophobic, Pi-Alkyl |

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the ligand-protein complex and reveal conformational changes that may occur upon binding. mdpi.com

An MD simulation of a complex between this compound and a target protein would involve simulating the movements of all atoms in the system over a period of nanoseconds. nih.gov Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of atoms for a selected group of atoms over time. A stable RMSD trajectory for the ligand suggests that it remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible or rigid. It can show how ligand binding affects the protein's dynamics.

Interaction Analysis: Throughout the simulation, the persistence of specific interactions (like hydrogen bonds) can be monitored, providing a more robust understanding of the binding mode than docking alone.

These simulations are critical for validating docking results and providing deeper insights into the thermodynamic and kinetic aspects of ligand binding, which are essential for rational drug design. nih.govmdpi.com

Derivatives and Analogs of 5 Ethyl N Methylfuran 2 Amine in Research

Systematic Synthesis of Functionalized Analogs

The synthesis of analogs of 5-Ethyl-N-methylfuran-2-amine allows for the systematic exploration of chemical space to optimize desired properties. Synthetic strategies typically target modifications of the two key functional regions: the N-methylamine moiety and the substituents on the furan (B31954) ring.

The secondary amine of this compound is a prime site for chemical modification to produce a diverse library of analogs. Standard synthetic transformations can be employed to alter the steric and electronic properties of the nitrogen substituent.

N-Alkylation and N-Dealkylation: While direct N-alkylation of the secondary amine can be challenging to control and may lead to over-alkylation, a more controlled approach involves N-demethylation followed by re-alkylation with a different alkyl group. nih.gov A more common strategy for generating diversity is to synthesize the analogs from the beginning via reductive amination. This process involves condensing a suitable furan aldehyde or ketone with a range of primary amines (e.g., ethylamine, propylamine, benzylamine) to form an imine, which is then reduced to the corresponding secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). mdpi.commdpi.commasterorganicchemistry.comyoutube.com

N-Acylation: The amine can be readily converted to a wide array of amides through N-acylation. researchgate.net This is typically achieved by reacting the parent amine with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents). This transformation is significant as the resulting amide bond is a key feature in many biologically active molecules. nih.gov For instance, reacting this compound with acetyl chloride would yield the corresponding acetamide, altering the nitrogen's basicity and hydrogen bonding capability.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to N,N'-disubstituted ureas and thioureas, respectively. These functional groups are known to act as potent hydrogen-bond donors and are prevalent in pharmacologically active compounds.

A hypothetical synthetic scheme for modifying the N-methylamine moiety is presented below:

| Starting Material | Reagent | Product Class | Example Product Name |

| 5-Ethyl-2-furaldehyde | Propylamine, NaBH₃CN | N-Alkyl Analog | 5-Ethyl-N-propylfuran-2-amine |

| This compound | Benzoyl Chloride | N-Acyl Analog | N-(5-ethylfuran-2-yl)-N-methylbenzamide |

| This compound | Phenyl isocyanate | N-Urea Analog | 1-(5-ethylfuran-2-yl)-1-methyl-3-phenylurea |

The furan ring itself offers multiple avenues for modification. As an electron-rich aromatic system, it is highly reactive towards electrophilic substitution. chemicalbook.com

Electrophilic Aromatic Substitution: In 2-substituted furans, electrophilic attack preferentially occurs at the C5 position. pearson.com Since this position is already occupied by an ethyl group in the parent compound, subsequent electrophilic substitutions (such as nitration, halogenation, or Friedel-Crafts acylation) would be directed to the C3 or C4 positions. The specific outcome depends on the reaction conditions and the directing influence of the existing amine and ethyl groups. iust.ac.irquora.com However, the high reactivity of the furan ring can lead to polymerization under harsh acidic conditions, necessitating mild reagents. iust.ac.ir

Synthesis from Varied Precursors: A more controlled method for achieving diversity on the furan ring is to begin the synthesis with an already substituted furan precursor. For example, starting with 5-propylfurfural or 5-bromofurfural and carrying out a reductive amination sequence with methylamine (B109427) would yield analogs with different C5 substituents. mdpi.comresearchgate.net This approach avoids the potential regioselectivity and stability issues associated with direct substitution on the 5-ethyl-2-aminofuran core.

Metallation: Lithiation of the furan ring using organolithium reagents (like n-BuLi), typically at a vacant α-position, followed by quenching with an electrophile, is a powerful method for introducing a wide range of substituents. iust.ac.ir For a 2,5-disubstituted furan, metallation could occur at the C3 or C4 position, allowing for the introduction of silyl, carboxyl, or other functional groups.

Investigation of Structure-Property Relationships through Analog Synthesis

The systematic synthesis of analogs is fundamental to establishing structure-activity relationships (SAR) and structure-property relationships (SPR). wikipedia.org By making discrete structural changes and measuring the impact on a specific biological or physical property, researchers can identify the chemical features responsible for a desired effect. drugdesign.org

In the context of drug discovery, SAR studies on related benzofuran (B130515) analogs have shown that modifications to both the amine functionality and the heterocyclic ring system can dramatically influence biological activity, such as the inhibition of P-glycoprotein or anticancer potency. nih.govresearchgate.netmdpi.com For example, introducing specific substituents on an N-phenyl ring of a naphthofuran amide was found to increase anticancer and NF-κB inhibitory activity. nih.gov

For this compound analogs, a systematic study might involve synthesizing a matrix of compounds where the N-alkyl and C5-alkyl groups are varied. The resulting compounds could then be tested for a specific property, such as receptor binding affinity, enzyme inhibition, or antimicrobial activity.

Below is a hypothetical table illustrating how structural changes could influence a key physicochemical property like lipophilicity (log P) and a hypothetical biological activity (IC₅₀).

| C5-Substituent | N-Substituent | Calculated log P (Hypothetical) | Biological Activity IC₅₀ (µM) (Hypothetical) |

| Ethyl | Methyl | 2.1 | 15.2 |

| Ethyl | Ethyl | 2.5 | 10.8 |

| Propyl | Methyl | 2.6 | 12.5 |

| Propyl | Ethyl | 3.0 | 8.1 |

| Chloro | Methyl | 2.4 | 5.4 |